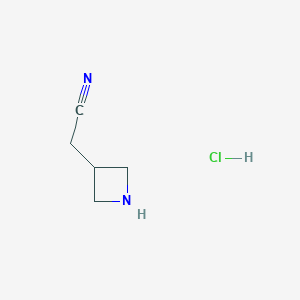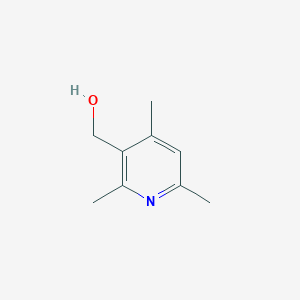
(2,4,6-Trimethylpyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines, demonstrating its robustness .Molecular Structure Analysis
The molecular structure of “(2,4,6-Trimethylpyridin-3-yl)methanol” can be represented by the InChI code 1S/C9H13NO/c1-6-4-7(2)10-8(3)9(6)5-11/h4,11H,5H2,1-3H3 .Physical And Chemical Properties Analysis
“(2,4,6-Trimethylpyridin-3-yl)methanol” is a powder at room temperature . It has a melting point of 87-89 degrees Celsius .科学的研究の応用
Molecular Interactions and Properties
- The study of volumetric properties of binary mixtures involving 2,4,6-Trimethylpyridine with methanol, 1,2-ethanediol, and water revealed the formation of 1:1 complexes due to O–H···N bonds. These complexes exhibit differences in hydrogen bond energy and aggregation ability, significantly impacting their volumetric properties. This research aids in understanding the molecular interactions in mixtures, which is crucial for various chemical processes and material design (Przybyla, Lodowski, & Marczak, 2012).
Synthetic Methodologies
- Asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes via [1‐(Silylmethyl)allenyl]methanols was efficiently carried out, showcasing a method that allows the synthesis of dienes with no regioselectivity issues. This process demonstrates the utility of 2,4,6-Trimethylpyridin-3-yl)methanol in facilitating reactions that yield compounds with significant potential in organic synthesis and material science (Durán-Galván & Connell, 2010).
Molecular Structure Exploration
- New polymorphs of pharmaceutical active derivatives , such as N-(6-methylpyridin-2-yl)mesitylenesulfonamide, were discovered and analyzed in terms of their solubility and crystalline structure. The identification of new polymorphs is crucial for the pharmaceutical industry, affecting drug solubility, efficacy, and patent life (Pan & Englert, 2013).
Catalysis and Reaction Mechanisms
- Methanol as a solvent and reactant in catalytic processes was explored, highlighting its role in accelerating lipid dynamics and influencing molecular structures. This research is pivotal for understanding how methanol can affect biological membranes and the stability of cell structures, which has implications for drug delivery systems and membrane biology (Nguyen et al., 2019).
Rare Earth Element Catalysis
- Research into the use of rare earth elements in methanol synthesis catalysis highlighted the improvement in catalytic performance due to the unique properties of these elements. This study contributes to the development of more efficient and sustainable catalytic processes for methanol production, which is crucial for energy technologies and chemical synthesis (Richard & Fan, 2018).
Safety And Hazards
将来の方向性
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of the aforementioned synthesis methodology could provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
特性
IUPAC Name |
(2,4,6-trimethylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)10-8(3)9(6)5-11/h4,11H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHRGDXBBBYODI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903139 |
Source


|
| Record name | NoName_3736 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Trimethylpyridin-3-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

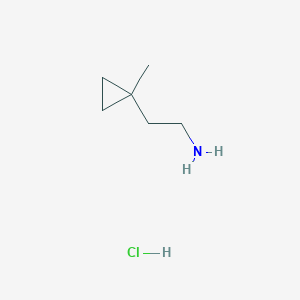
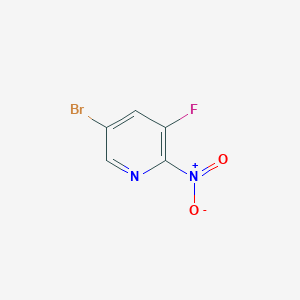
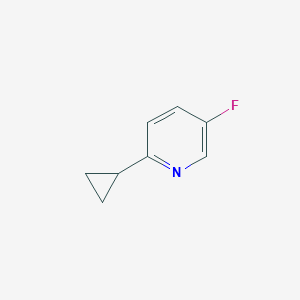
![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)
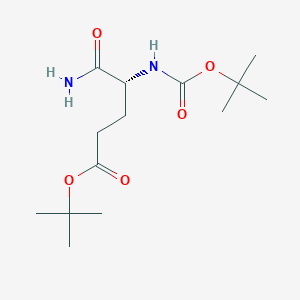
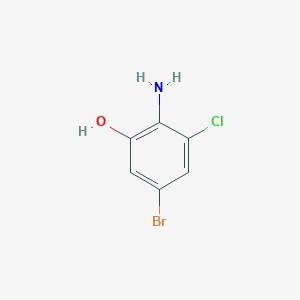
![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)
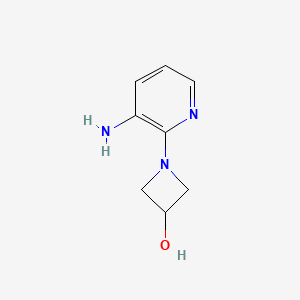
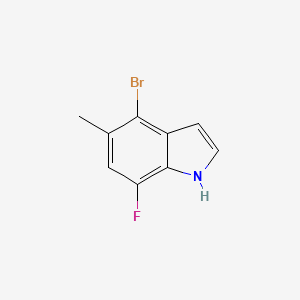
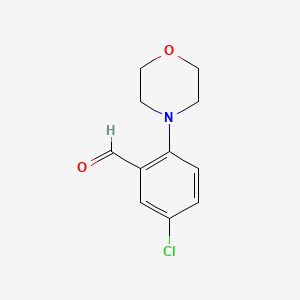
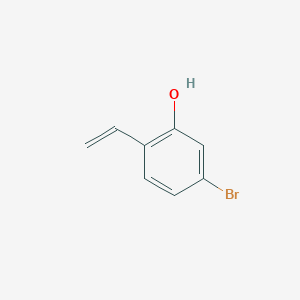
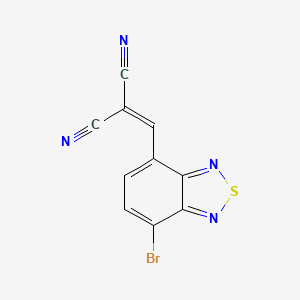
![tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B1380587.png)
